molecular formula C14H23N3O B2815303 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine CAS No. 953905-83-4

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

Cat. No.: B2815303
CAS No.: 953905-83-4
M. Wt: 249.358
InChI Key: GIEDTLUQSFWSEZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The compound features a methoxy group on the phenyl ring and a methylpiperazine moiety, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylpiperazine.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reductive amination reaction with 4-methylpiperazine to form an intermediate.

    Final Product: The intermediate is then subjected to further reactions, such as reduction or alkylation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other hydrogenation catalysts may be used to facilitate the reactions.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Hydroxy or carbonyl derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may:

    Bind to Receptors: Interact with specific receptors in the brain or other tissues, modulating their activity.

    Inhibit Enzymes: Inhibit the activity of enzymes involved in metabolic pathways.

    Modulate Pathways: Influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)propan-1-amine: Similar structure but with a propanamine chain.

Uniqueness

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the methoxy group and the methylpiperazine moiety can result in distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)11-14(15)12-3-5-13(18-2)6-4-12/h3-6,14H,7-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEDTLUQSFWSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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